molecular formula C12H10N2O5S B1362613 N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide CAS No. 50994-51-9

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide

Cat. No. B1362613
CAS RN: 50994-51-9
M. Wt: 294.29 g/mol
InChI Key: NBGPHTAKUGGRHL-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)acetamide”, commonly known as paracetamol or acetaminophen, is widely used as an analgesic (pain reliever) and an antipyretic (for reducing fever) . It is a major constituent in many cold and flu medications .


Synthesis Analysis

The molecule N-(4-hydroxyphenyl)acetamide (paracetamol) has several potential centers where reaction can be initiated, and it is benzene ring, hydroxyl (-OH), amino (-NH) and keto (-C=O) group . The molecule of N-(4-hydroxyphenyl)acetamide behaves as a bidentate ligand .


Molecular Structure Analysis

The molecular structure of N-(4-hydroxyphenyl)acetamide is characterized by FTIR, 1H NMR and 13C NMR . It is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups .


Chemical Reactions Analysis

N-(4-hydroxyphenyl)acetamide coordinates as a bidentate ligand through the oxygen atom of the hydroxyl group located on the benzene ring (H-O-M) and the atom of the carbonyl group (C=O-M). Coordination is also possible through the nitrogen atom from the amino group (-NH) .


Physical And Chemical Properties Analysis

N-(4-hydroxyphenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups and the structures of the materials are characterized by FTIR, 1H NMR and 13C NMR . Thermal curing behaviors of the monomers and thermal stabilities of the polymers are studied using thermal analysis .

Scientific Research Applications

1. Versatility in Chemical Synthesis

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide and related compounds are versatile in the field of chemical synthesis. For instance, 2- and 4-Nitrobenzenesulfonamides, which are closely related, can be prepared from primary amines and undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These compounds can be deprotected to yield secondary amines, highlighting their utility in synthesizing various amines (Fukuyama, Jow, & Cheung, 1995).

2. Role in Biofilm Inhibition and Cytotoxicity

N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from compounds including 4-nitrobenzenesulfonamide, have been explored for their biofilm inhibitory action against bacteria such as Escherichia coli and Bacillus subtilis. Some of these derivatives exhibit inhibitory action against biofilms and display mild cytotoxicity, indicating potential applications in antimicrobial research (Abbasi et al., 2020).

3. Computational Studies and Structural Characterization

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide and similar compounds have been the subject of computational studies and structural characterizations. For example, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was synthesized, and its structure and properties were characterized using various spectroscopic tools and computational methods, providing insights into its molecular interactions and electronic properties (Murthy et al., 2018).

Safety And Hazards

While specific safety and hazard information for N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide was not found, it’s worth noting that N-(4-hydroxyphenyl)retinamide (4-HPR, or fenretinide) has an established safety record . Common side effects associated with fenretinide treatment include skin dryness and night-blindness, which is reversible upon cessation of treatment .

Future Directions

N-(4-hydroxyphenyl)retinamide (4-HPR, or fenretinide) has promising in vitro and in vivo antiviral activity against a range of flaviviruses and an established safety record, but there are challenges to its clinical use . New formulations/CYP inhibition are viable options to increase exposure in the future .

properties

IUPAC Name

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPHTAKUGGRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326490
Record name N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide

CAS RN

50994-51-9
Record name NSC529157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-aminophenol (27 g, 0.25 mole) and 4-nitrobenzenesulfonyl chloride (55 g, 0.25 mole) in pyridine (500 ml) was heated under reflux for 4 hours. The reaction mixture was poured in ice water and acidified with acetic acid. The crude product weighed 86 g. Recrystallization from CH3NO2 provided 53 g (73%) of material used in Part B; m.p. 197°-198°.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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